molecular formula C5H7NOS B2853783 2-methoxy-4-methyl-1,3-thiazole CAS No. 32497-17-9

2-methoxy-4-methyl-1,3-thiazole

Cat. No.: B2853783
CAS No.: 32497-17-9
M. Wt: 129.18
InChI Key: QLFPFHLJPNGEIL-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms, with a methoxy group at the 2-position and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-methyl-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, hydrolysis, decarboxylation, cyclization, diazotization, and reduction . These methods are designed to be efficient and cost-effective for commercial production.

Chemical Reactions Analysis

Types of Reactions: 2-methoxy-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include sulfuryl chloride, chlorosulfonic acid, thionyl chloride, and sulfur trioxide . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Comparison with Similar Compounds

  • 2-Methoxy-4-methyl-1,3-thiazole
  • 4-Methyl-5-(β-hydroxyethyl)-thiazole
  • 4-Methyl-5-(2-hydroxyethyl)-thiazole

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles . For instance, the presence of the methoxy group at the 2-position can influence its solubility and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-methoxy-4-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-3-8-5(6-4)7-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFPFHLJPNGEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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